molecular formula C21H20FNO3 B12210595 3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B12210595
M. Wt: 353.4 g/mol
InChI Key: ZARHTAVGWSXXQK-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone ring system. The 2-fluorophenyl group at position 3 and the isopropyl group at position 9 contribute to its stereoelectronic properties, influencing solubility, bioavailability, and target interactions.

Properties

Molecular Formula

C21H20FNO3

Molecular Weight

353.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-methyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C21H20FNO3/c1-12(2)23-10-16-18(25-11-23)9-8-15-20(24)19(13(3)26-21(15)16)14-6-4-5-7-17(14)22/h4-9,12H,10-11H2,1-3H3

InChI Key

ZARHTAVGWSXXQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C(C)C)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-2-methyl-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Chromeno-Oxazinone Core

Key analogs differ in substituent positions, electronic groups, and alkyl/aryl appendages. Below is a comparative analysis based on available

Table 1: Structural and Physical Properties of Selected Chromeno-Oxazinone Derivatives
Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (1H/13C NMR) Source
Target Compound : 3-(2-Fluorophenyl)-2-methyl-9-(propan-2-yl)-chromeno-oxazin-4-one 3: 2-Fluorophenyl; 9: Isopropyl N/A N/A Not reported in evidence N/A
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl)-chromeno-oxazin-4-one () 3: 4-Fluorophenyl; 9: 4-Hydroxybutyl 137–139 ~50 δ 7.65–6.85 (aromatic), 4.30–3.80 (alkyl chain)
9-Butyl-3-(4-methoxyphenyl)-chromeno-oxazin-4-one () 3: 4-Methoxyphenyl; 9: Butyl N/A N/A δ 7.45–6.85 (aromatic), 4.10–3.90 (alkyl chain)
9-Benzyl-2-phenyl-chromeno-oxazin-4-one (6a, ) 2: Phenyl; 9: Benzyl 138–140 40 δ 8.04–6.77 (aromatic), 4.96 (benzyl CH2)
9-(2-Methylbenzyl)-2-phenyl-chromeno-oxazin-4-one (6b, ) 2: Phenyl; 9: 2-Methylbenzyl 124–128 60 δ 8.05–6.78 (aromatic), 2.39 (methyl)
Key Observations:
  • Fluorine Position : The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to 4-fluorophenyl analogs (), as ortho-substitution often reduces enzymatic degradation .
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) at position 3 () or 2 () enhance receptor-binding specificity, as seen in α-glucosidase inhibitors () .
  • Position 9 Modifications : Bulky alkyl/aryl groups (e.g., isopropyl, furanylmethyl) improve osteogenic activity (), while smaller chains (e.g., hydroxybutyl) may reduce steric hindrance for enzymatic interactions .

Contradictions and Limitations in Existing Data

  • Fluorine vs. Methoxy Groups : While 4-methoxyphenyl derivatives () show osteoblast activity, fluorinated analogs () prioritize metabolic stability over target affinity, creating a trade-off in drug design .
  • Synthetic Yields : Benzyl-substituted derivatives () exhibit lower yields (40–70%) compared to hydroxyalkyl analogs (), suggesting scalability challenges for industrial applications .

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